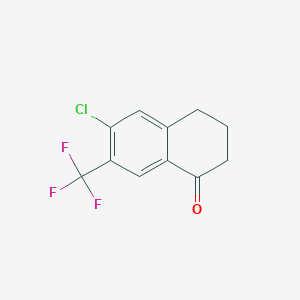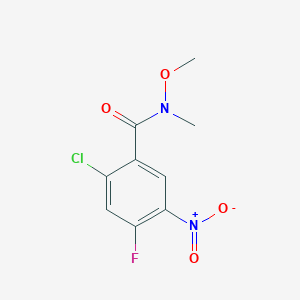
(S)-3-amino-2-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-amino-2-phenylpropan-1-ol is a chiral amino alcohol with a phenyl group attached to the second carbon of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-2-phenylpropan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of (S)-3-nitro-2-phenylpropan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another approach involves the reductive amination of acetophenone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: (S)-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: (S)-3-amino-2-phenylpropanal or (S)-3-amino-2-phenylpropanone.
Reduction: (S)-3-amino-2-phenylpropane.
Substitution: (S)-3-chloro-2-phenylpropan-1-ol.
Scientific Research Applications
(S)-3-amino-2-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-amino-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. For example, in the context of pharmaceuticals, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
®-3-amino-2-phenylpropan-1-ol: The enantiomer of (S)-3-amino-2-phenylpropan-1-ol, with similar chemical properties but different biological activity.
Phenylpropanolamine: A structurally related compound with different pharmacological effects.
Amphetamine: Shares a similar backbone structure but has distinct psychoactive properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2S)-3-amino-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 |
InChI Key |
DIVZNCUPEGZSEI-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


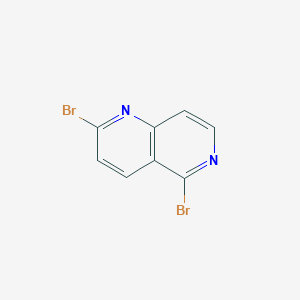
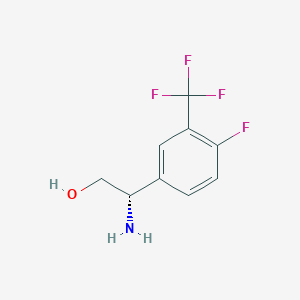

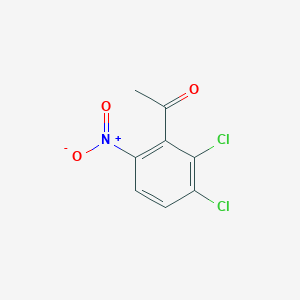
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
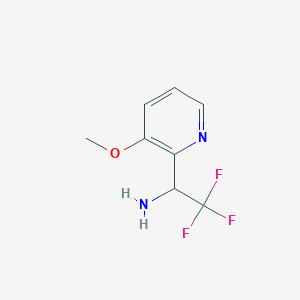
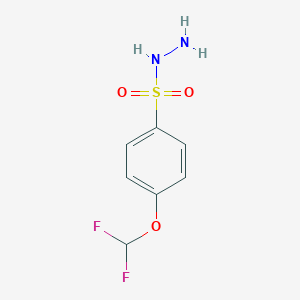
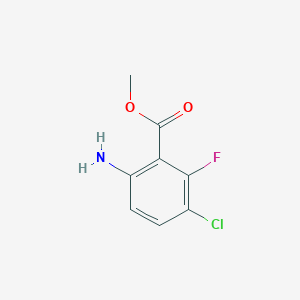

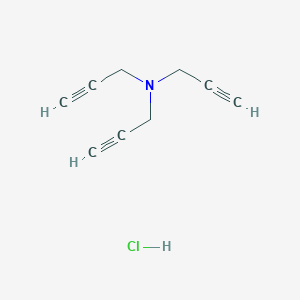
![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
